what are the chemical properties of dimethylarsinous acid
what are the chemical properties of dimethylarsinous acid
An In-depth Technical Guide to the Chemical Properties of Dimethylarsinous Acid
Foreword: A Note on Nomenclature and Valence State
In the study of organoarsenic compounds, precision in nomenclature is paramount to ensuring both scientific accuracy and safety. This guide focuses on dimethylarsinous acid , a trivalent arsenical with the chemical formula (CH₃)₂AsOH. It is critically important to distinguish this compound from its pentavalent counterpart, dimethylarsinic acid (also known as cacodylic acid), which has the formula (CH₃)₂AsO₂H. Dimethylarsinous acid, the subject of this guide, is a highly reactive and toxic intermediate metabolite, whereas dimethylarsinic acid is the more stable, yet still hazardous, end product of arsenic methylation in many species.[1][2][3] Throughout this document, we will use the designations DMA(III) for dimethylarsinous acid and DMA(V) for dimethylarsinic acid to emphasize this crucial difference in the arsenic atom's oxidation state.
Introduction: The Reactive Heart of Arsenic's Toxicity
Dimethylarsinous acid (DMA(III)) stands as a pivotal, yet ephemeral, molecule in the complex biogeochemical cycling and metabolism of arsenic.[2] While often overshadowed by its more stable oxidized form, DMA(V), recent research has identified DMA(III) as a key mediator of the profound cytotoxicity and carcinogenicity associated with inorganic arsenic exposure.[1][2][4] It is formed in vivo as an intermediate in the biomethylation pathway, a process once thought to be purely for detoxification but now understood to produce highly reactive species.[5][6]
This guide, intended for researchers, toxicologists, and drug development professionals, provides a comprehensive exploration of the core chemical properties of DMA(III). We will dissect its structure, formation, and inherent instability, which dictates its chemical behavior and biological interactions. By understanding the causality behind its reactivity—from its affinity for thiols to its role in generating oxidative stress—we can better appreciate its significance as a toxicant and a target for further investigation.
Chemical Identity and Physicochemical Properties
Due to the high reactivity and instability of DMA(III), its experimental physicochemical data is limited.[2][3] It is most often studied as a transient species in biological or environmental systems. For clarity and comparison, the properties of both DMA(III) and the more stable DMA(V) are presented below.
Table 1: Chemical Identifiers for Dimethylated Arsenicals
| Identifier | Dimethylarsinous Acid (DMA(III)) | Dimethylarsinic Acid (DMA(V) / Cacodylic Acid) |
| IUPAC Name | dimethylarsinous acid | dimethylarsinic acid |
| CAS Number | 55094-22-9[2][7][8] | 75-60-5[9][10][11] |
| Molecular Formula | C₂H₇AsO[7][8] | C₂H₇AsO₂[12][13] |
| Molecular Weight | 122.00 g/mol [8] | 138.00 g/mol [9][10] |
| Canonical SMILES | CO[7][8] | C(=O)O[14] |
| InChIKey | VDEGQTCMQUFPFH-UHFFFAOYSA-N[7][8] | OGGXGZAMXPVRFZ-UHFFFAOYSA-N[15] |
Table 2: Physicochemical Properties of Dimethylated Arsenicals
| Property | Dimethylarsinous Acid (DMA(III)) | Dimethylarsinic Acid (DMA(V) / Cacodylic Acid) | Reference(s) |
| Physical State | Solid (Theorized) | Colorless, odorless crystalline solid | [7][9][10][13] |
| Melting Point | Not available | 192-198 °C | [9][10] |
| Boiling Point | Not available | >200 °C | [9][15] |
| Water Solubility | Not available (expected to be soluble) | 2000 g/L at 25 °C | [9][10] |
| pKa | Not available | ~6.25 | [9][12] |
Formation and Synthesis: A Tale of Biology and Hazardous Chemistry
DMA(III) is primarily encountered as a product of biological metabolism rather than direct chemical synthesis, the latter being fraught with extreme hazards.
Biosynthesis: The Arsenic Methylation Pathway
The primary route to DMA(III) formation in humans and many animals is the enzymatic methylation of inorganic arsenic. This pathway involves the sequential reduction of pentavalent arsenic to trivalent arsenic, followed by oxidative methylation.[5]
-
Uptake and Initial Reduction: Inorganic arsenate (As(V)) is taken up by cells and reduced to the more toxic arsenite (As(III)).
-
First Methylation: Arsenic (+3 oxidation state) methyltransferase (AS3MT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to As(III), forming monomethylarsonous acid (MMA(III)).[2]
-
Second Methylation: In a subsequent step, AS3MT catalyzes a second methylation, converting MMA(III) to dimethylarsinous acid (DMA(III)).[2]
-
Final Oxidation: DMA(III) is highly susceptible to oxidation, readily converting to the more stable dimethylarsinic acid (DMA(V)), which is a major urinary metabolite.[1][2][5]
Caption: Metabolic pathway of inorganic arsenic leading to the formation of DMA(III).
Chemical Synthesis
Disclaimer: The direct synthesis of DMA(III) is not well-documented in modern literature due to its instability and the extreme toxicity of the required precursors. Historical methods for related compounds involve highly hazardous materials and should not be attempted without specialized expertise and safety infrastructure.[16]
The historical synthesis of the related cacodyl precursors, known as "Cadet's Fuming Liquid," involved reacting arsenic trioxide with potassium acetate.[9][16] This produced a spontaneously flammable and highly toxic mixture containing cacodyl ((CH₃)₂As)₂ and cacodyl oxide (((CH₃)₂As)₂O).[9] Subsequent oxidation of this mixture yields DMA(V).[16] DMA(III) can be formed in situ by the controlled reduction of DMA(V).[12][17]
Chemical Reactivity and Stability
The chemistry of DMA(III) is dominated by its high reactivity, a direct consequence of the lone pair of electrons on the trivalent arsenic atom. This makes it a potent nucleophile and highly susceptible to oxidation.
-
Oxidation: DMA(III) is readily and rapidly oxidized to the pentavalent DMA(V), especially in the presence of oxygen or other oxidizing agents.[2][3] This instability is a primary reason for the difficulty in its isolation and detection.[3]
-
Reaction with Thiols: Trivalent arsenicals have a strong affinity for sulfhydryl (-SH) groups. DMA(III) can readily bind to cysteine residues in proteins and to glutathione, disrupting protein function and depleting cellular antioxidant defenses. This interaction is a primary mechanism of its toxicity.[13]
-
Generation of Reactive Oxygen Species (ROS): The reaction of DMA(III) with molecular oxygen can generate highly damaging radical species, including the dimethylarsenic radical and the dimethylarsenic peroxyl radical.[5] This process contributes significantly to arsenic-induced oxidative stress and DNA damage.[5][6]
-
Further Methylation: In some biological systems, DMA(III) can be further methylated by AS3MT to form trimethylarsine oxide (TMAO).[1][17]
Caption: Key reactivity pathways of dimethylarsinous acid (DMA(III)).
Toxicological Profile and Biological Significance
DMA(III) is not merely an intermediate; it is a potent cytotoxin. Its toxicity far exceeds that of inorganic arsenicals and its pentavalent counterpart, DMA(V).[1][18]
Table 3: Comparative Cytotoxicity of Arsenic Species in A431 Cells
| Arsenical Compound | Oxidation State | LC₅₀ (µM) | Relative Toxicity |
| Dimethylarsinous Acid (DMA(III)) | +3 | 2.16 | Very High |
| Arsenite (iAs(III)) | +3 | 5.49 | High |
| Dimethylmonothioarsinic Acid (DMMTA(V)) | +5 | 10.7 | High |
| Arsenate (iAs(V)) | +5 | 571 | Low |
| Dimethylarsinic Acid (DMA(V)) | +5 | 843 | Low |
| Data sourced from a study on human epidermoid carcinoma A431 cells.[18] |
The biological significance of DMA(III) lies in its proposed role as the ultimate carcinogenic species in DMA(V)-induced cancers, particularly of the urothelium (urinary bladder).[1][4] The hypothesis is that ingested DMA(V) is reduced in vivo to the highly reactive DMA(III), which then exerts its toxic effects directly on bladder cells.[1][4] Its genotoxicity is linked to the generation of ROS, which can cause DNA single-strand breaks.[5][19]
Analytical Methodologies for Speciation
The inherent instability of DMA(III) makes its detection and quantification a significant analytical challenge.[2][3] Samples must be handled carefully to prevent artefactual oxidation to DMA(V). The gold-standard approach involves chromatographic separation coupled with a highly sensitive arsenic-specific detector.
Experimental Protocol: Arsenic Speciation in Urine via HPLC-ICP-MS
This protocol is adapted from methodologies designed to separate and detect unstable trivalent arsenic metabolites.[6]
Objective: To separate and quantify eight arsenic species, including DMA(III), from a human urine matrix.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Anion-exchange column
-
Urine samples, collected and immediately frozen or preserved.
-
Arsenic species standards (As(V), As(III), MMA(V), DMA(V), etc.) - Note: Pure DMA(III) standards are not widely available commercially and often must be generated in-situ or sourced from specialty labs.
-
Mobile phase buffers (e.g., ammonium carbonate or phosphate buffers)
Methodology:
-
Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples to remove any particulate matter. c. Dilute the supernatant with the mobile phase eluent. A 1:5 or 1:10 dilution is common to minimize matrix effects. d. Filter the diluted sample through a 0.45 µm filter immediately prior to injection.
-
Chromatographic Separation: a. Equilibrate the anion-exchange column with the mobile phase at a constant flow rate. b. Inject a known volume (e.g., 20 µL) of the prepared sample into the HPLC system. c. Perform an isocratic elution under optimized conditions to separate the different arsenic species based on their charge and affinity for the stationary phase. The separation of all eight key species can often be achieved in under 10 minutes.[6]
-
Detection and Quantification: a. The eluent from the HPLC column is introduced directly into the nebulizer of the ICP-MS. b. The ICP-MS is tuned to monitor for arsenic at m/z 75. c. A chromatogram is generated, showing peaks corresponding to the different arsenic species as they elute from the column. d. Quantify the concentration of each species by comparing the peak area to a calibration curve generated from certified standards.
Caption: Experimental workflow for arsenic speciation analysis using HPLC-ICP-MS.
Safety and Handling
EXTREME CAUTION: All arsenic compounds are highly toxic and are classified as Group A or Group 1 carcinogens.[9][12] Trivalent arsenicals like DMA(III) are exceptionally hazardous.
Table 4: Hazard Profile for Arsenic Compounds
| Hazard Category | Statement | Reference(s) |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | [12][20][21] |
| Carcinogenicity | May cause cancer. Known human carcinogen. | [9][19][20] |
| Handling Precautions | Handle only in a designated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles. | [9][21] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, chemically active metals. | [11] |
| First Aid (Inhalation) | Remove to fresh air. Seek immediate medical attention. | [20] |
| First Aid (Skin Contact) | Wash off immediately with plenty of water for at least 15 minutes. | [20] |
Conclusion
Dimethylarsinous acid (DMA(III)) is a central figure in the narrative of arsenic toxicity. Its chemical properties—defined by the reactive trivalent arsenic center—render it an unstable but potent biological agent. The propensity of DMA(III) for rapid oxidation, its high affinity for thiols, and its capacity to generate reactive oxygen species are the chemical underpinnings of its cytotoxic and genotoxic effects. For researchers in toxicology and drug development, understanding the transient chemistry of DMA(III) is not merely an academic exercise; it is essential for elucidating the mechanisms of arsenic-induced disease and for developing strategies for its detection and potential mitigation.
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